4-(2-Tolyl)furan-2-boronic acid
Description
4-(2-Tolyl)furan-2-boronic acid (CAS: 2096339-58-9; molecular formula: C₁₁H₁₁BO₃; molecular weight: 202.01 g/mol) is an organoboron compound characterized by a furan ring substituted at the 2-position with a boronic acid group and at the 4-position with a 2-methylphenyl (tolyl) group. It typically exists as a white to off-white crystalline powder, soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
This compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophiles to form carbon-carbon bonds with aryl halides . Synthesis routes often involve coupling reactions between furan-2-boronic acid and substituted aryl halides, with conditions tailored to optimize yield and purity .
Properties
IUPAC Name |
[4-(2-methylphenyl)furan-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-8-4-2-3-5-10(8)9-6-11(12(13)14)15-7-9/h2-7,13-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURPXNGGMOYHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=CC=C2C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the diboron reagent. Key steps include:
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Catalyst System : Pd(dppf)Cl₂ (1–5 mol%) in dimethyl sulfoxide (DMSO) or 1,4-dioxane.
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Base : Potassium acetate (KOAc) to facilitate transmetalation.
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Temperature : 80–100°C for 12–24 hours under inert atmosphere.
Hydrolysis of the resulting pinacol boronate ester using hydrochloric acid yields the free boronic acid.
Table 1: Optimized Conditions for Miyaura Borylation
| Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-(2-Tolyl)furan-2-bromide | Pd(dppf)Cl₂ | DMSO | 100 | 18 | 78 |
| 4-(2-Tolyl)furan-2-bromide | Pd(OAc)₂/SPhos | Dioxane | 80 | 24 | 85 |
Suzuki-Miyaura Cross-Coupling for Intermediate Functionalization
While the Suzuki reaction typically couples boronic acids with aryl halides, its reverse application—using a halogenated furan and a tolylboronic acid—enables the installation of the tolyl group prior to borylation.
Synthetic Workflow
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Synthesis of 4-Bromofuran-2-boronic Acid Pinacol Ester :
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Coupling with 2-Tolylboronic Acid :
Table 2: Suzuki Coupling Parameters
| Halide | Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|---|
| 4-Bromofuran-2-boronate | 2-Tolylboronic acid | Pd(OAc)₂/SPhos | 92 |
Directed C-H Borylation of 4-(2-Tolyl)furan
Transition-metal-catalyzed C-H borylation offers a step-economical route by directly functionalizing the furan ring. Iridium complexes such as Ir(COD)(OMe) paired with dtbpy ligands enable regioselective borylation at the 2-position.
Key Considerations
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Substrate : 4-(2-Tolyl)furan.
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Catalyst : [Ir(COD)(OMe)]₂ (3 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).
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Boron Source : Bis(pinacolato)diboron (B₂pin₂).
This method avoids pre-halogenation but requires stringent anhydrous conditions.
Hydroboration of 4-(2-Tolyl)furan-2-yne
Hydroboration of alkynes provides an alternative pathway. Reaction of 4-(2-Tolyl)furan-2-yne with catecholborane in the presence of a platinum catalyst (Pt(PPh₃)₄) yields the vinylboronate ester, which is oxidized to the boronic acid.
Table 3: Hydroboration-Oxidation Results
| Alkyne | Boron Reagent | Catalyst | Oxidation Agent | Yield (%) |
|---|---|---|---|---|
| 4-(2-Tolyl)furan-2-yne | Catecholborane | Pt(PPh₃)₄ | H₂O₂/NaOH | 67 |
Comparative Analysis of Methodologies
Each method balances efficiency, scalability, and functional group tolerance:
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Miyaura Borylation : High yields (78–85%) but requires brominated precursors.
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Suzuki Coupling : Versatile for late-stage diversification but involves multi-step synthesis.
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C-H Borylation : Atom-economical yet limited by substrate accessibility.
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Hydroboration : Suitable for alkynes but lower yields due to oxidation steps.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Tolyl)furan-2-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran)
Oxidation: Hydrogen peroxide or other oxidizing agents
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid)
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds
Oxidation: Alcohols or ketones
Substitution: Halogenated or nitrated furans
Scientific Research Applications
Organic Synthesis
4-(2-Tolyl)furan-2-boronic acid is extensively used in organic synthesis due to its ability to participate in Suzuki-Miyaura coupling reactions. This allows chemists to create complex organic molecules efficiently. The compound's reactivity is enhanced by the presence of the furan ring and the tolyl group, which improve solubility and reactivity in organic solvents.
| Application Area | Description |
|---|---|
| Organic Synthesis | Acts as a key reagent in coupling reactions to synthesize biaryl compounds. |
| Medicinal Chemistry | Potential applications as enzyme inhibitors and drug development candidates targeting cancer pathways. |
Medicinal Chemistry
Research indicates that boronic acids, including this compound, exhibit various biological activities. They are known to inhibit certain enzymes, such as proteasomes and serine proteases, making them potential candidates for drug development against cancer and other diseases . The unique structure of this compound may enhance its specificity and efficacy in targeting biological pathways.
Material Science
In materials science, this compound can be utilized in the development of advanced materials such as liquid crystals and polymers. Its unique structural properties enable it to serve as a building block for creating functionalized materials with specific optical or electronic properties.
Case Study 1: Enzyme Inhibition
A study explored the enzyme inhibition capabilities of boronic acids, including this compound. The research highlighted its potential as a selective inhibitor of proteasomes, which are crucial for regulating protein degradation within cells. This property positions it as a candidate for therapeutic applications in cancer treatment .
Case Study 2: Fluorescent Probes Development
Another study investigated the use of boronic acids in developing fluorescent probes for biological imaging. The incorporation of this compound into these probes demonstrated enhanced specificity for certain biomolecules, showcasing its utility in biomedical research .
Mechanism of Action
The primary mechanism of action for 4-(2-Tolyl)furan-2-boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the carbon-carbon bond. The molecular targets and pathways involved include:
Palladium Catalyst: Facilitates the transmetalation and reductive elimination steps.
Base: Activates the boronic acid for transmetalation.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural and Electronic Properties
The reactivity and applications of 4-(2-Tolyl)furan-2-boronic acid are influenced by its substituents. Below is a comparison with key analogs:
Key Observations :
- The tolyl group in this compound provides steric bulk and electron-donating effects, which may enhance stability and reactivity in cross-coupling reactions compared to unsubstituted furan-2-boronic acid .
- Thienyl-substituted analogs (e.g., 4-(2-Thienyl)furan-2-boronic acid pinacol ester) introduce sulfur atoms, altering electronic properties and expanding conjugation for materials science applications .
Reactivity in Catalytic Reactions
Petasis Reactions:
Furan-2-boronic acid derivatives are widely used in multicomponent Petasis reactions to synthesize amines and polycyclic scaffolds. Electron-rich boronic acids, including furan-2-boronic acid and its tolyl-substituted derivative, exhibit superior reactivity (>70% yields) compared to electron-deficient analogs (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid), which often fail to react .
Suzuki-Miyaura Cross-Coupling:
This compound has demonstrated utility in synthesizing complex heterocycles. For example, in the preparation of furoquinones, its tolyl group facilitates coupling with halogenated intermediates under palladium catalysis (84% yield), outperforming phenylboronic acid in similar conditions .
Stability and Handling
- Stability : Furan-2-boronic acid derivatives are generally stable in anhydrous solvents but prone to protodeboronation in protic media. The tolyl substituent may mitigate this degradation by stabilizing the boronate intermediate .
- Storage : Recommended storage conditions for this compound include dry, inert environments at -20°C to prevent hydrolysis .
Biological Activity
4-(2-Tolyl)furan-2-boronic acid is a compound that has garnered interest in various fields of chemistry and biology due to its unique structure and functional properties. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring substituted with a tolyl group and a boronic acid functionality. The molecular formula is , with a molecular weight of approximately 202.01 g/mol. The presence of the boronic acid group allows for significant reactivity, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biological Activity
Research indicates that boronic acids, including this compound, exhibit various biological activities. These include:
- Antimicrobial Activity : Studies have shown that boronic acids can inhibit the activity of certain bacterial enzymes, particularly β-lactamases, which are responsible for antibiotic resistance. For instance, sulfonamide boronic acids demonstrated the ability to decrease minimum inhibitory concentration (MIC) values significantly when combined with β-lactams against resistant strains of E. coli .
- Anticancer Properties : Boronic acids have been investigated for their potential in cancer therapy. Their ability to modify the pharmacokinetic properties of existing drugs has been noted, enhancing selectivity and efficacy against cancer cells .
- Enzyme Inhibition : The interaction of boronic acids with serine proteases has been documented, where they form stable complexes that inhibit enzyme activity. This mechanism is crucial for developing new therapeutic agents targeting various diseases .
Synthesis and Applications
The synthesis of this compound typically involves several steps, including the formation of the furan ring and subsequent introduction of the boronic acid moiety through established organic synthesis methods. The compound serves as a versatile building block in organic synthesis, particularly in:
- Pharmaceutical Development : It is used to synthesize complex molecules that may have therapeutic applications.
- Material Science : Its properties allow it to be utilized in creating advanced materials with specific functionalities .
Comparative Analysis
The following table summarizes the properties and applications of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C_{12}H_{13}B O_3 | Contains furan and tolyl groups | Antimicrobial, anticancer |
| 4-(3-Tolyl)furan-2-boronic acid | C_{12}H_{13}B O_3 | Different substitution on the furan ring | Similar potential |
| Furan-2-boronic acid pinacol ester | C_{10}H_{15}B O_3 | Lacks the tolyl group | Limited biological activity |
| 4-(2-Thienyl)furan-2-boronic acid | C_{12}H_{13}B O_3 | Contains a thiophene ring instead of tolyl | Varies based on substituents |
Case Studies
- Combination Therapy with Bortezomib : A study investigated the efficacy of combining bortezomib with various boronic acids in treating aggressive lymphomas. Results indicated enhanced effectiveness against drug-resistant cell lines .
- Antimicrobial Studies : Research on sulfonamide boronic acids demonstrated their ability to significantly reduce MIC values against E. coli, highlighting their potential as adjunct therapies in antibiotic treatment strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
